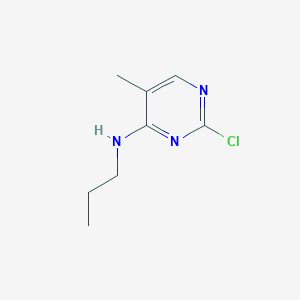

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine

CAS No.:

Cat. No.: VC18444949

Molecular Formula: C8H12ClN3

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3 |

|---|---|

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 2-chloro-5-methyl-N-propylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H12ClN3/c1-3-4-10-7-6(2)5-11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12) |

| Standard InChI Key | PTNNIYOLVABTHL-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=NC(=NC=C1C)Cl |

Introduction

2-Chloro-5-methyl-4-(N-propylamino)pyrimidine is a synthetic organic compound with the CAS number 638168-61-3. It belongs to the pyrimidine class of heterocyclic compounds, which are crucial in various biological processes and pharmaceutical applications. The compound's molecular formula is C8H12ClN3, and its molecular weight is approximately 185.65 g/mol .

Synthesis and Preparation

Although specific synthesis details for 2-Chloro-5-methyl-4-(N-propylamino)pyrimidine are not widely documented, pyrimidine derivatives are generally synthesized through condensation reactions involving appropriate precursors. For example, pyrimidine rings can be formed by reacting malonic acid derivatives with guanidine or similar nitrogen-containing compounds .

Biological and Pharmacological Activities

While specific biological activities of 2-Chloro-5-methyl-4-(N-propylamino)pyrimidine are not extensively reported, pyrimidine derivatives are known for their diverse biological effects. These include antiviral, anticancer, and anti-inflammatory properties, depending on the substituents and structural modifications .

Research Findings and Applications

Pyrimidine derivatives have been extensively studied for their potential therapeutic applications. For instance, some pyrimidine compounds have shown inhibitory effects on immune-activated nitric oxide production, which could be beneficial in developing anti-inflammatory agents . Additionally, pyrimidine-based compounds have been explored as anticancer agents due to their ability to interact with biological targets involved in cancer cell proliferation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume